Potassium 4-BOC-aminophenyltrifluoroborate Potassium 4-BOC-aminophenyltrifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13498136
InChI: InChI=1S/C11H14BF3NO2.K/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15;/h4-7H,1-3H3,(H,16,17);/q-1;+1
SMILES: [B-](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+]
Molecular Formula: C11H14BF3KNO2
Molecular Weight: 299.14 g/mol

Potassium 4-BOC-aminophenyltrifluoroborate

CAS No.:

Cat. No.: VC13498136

Molecular Formula: C11H14BF3KNO2

Molecular Weight: 299.14 g/mol

* For research use only. Not for human or veterinary use.

Potassium 4-BOC-aminophenyltrifluoroborate -

Specification

Molecular Formula C11H14BF3KNO2
Molecular Weight 299.14 g/mol
IUPAC Name potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boranuide
Standard InChI InChI=1S/C11H14BF3NO2.K/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15;/h4-7H,1-3H3,(H,16,17);/q-1;+1
Standard InChI Key YLSVHRQNDAWMMN-UHFFFAOYSA-N
SMILES [B-](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic Characterization

Synthesis and Manufacturing

One-Pot Synthesis Protocol

The compound is synthesized via a streamlined four-step, one-pot procedure starting from 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1) :

  • Borylation: Reaction of 1 with a trifluoroborate salt under basic conditions.

  • Amine Protection: Introduction of the BOC group using di-tert-butyl dicarbonate.

  • Transmetalation: Exchange with potassium hydroxide to yield the potassium trifluoroborate.

  • Purification: Isolation via crystallization or column chromatography.

Reaction Optimization

Key parameters for high-yield synthesis include:

  • Temperature: Reactions conducted at 0–25°C to minimize decomposition.

  • Solvent System: Tetrahydrofuran (THF)/water mixtures (4:1 v/v) for optimal solubility.

  • Catalyst: Palladium acetate (Pd(OAc)2\text{Pd(OAc)}_2) with SPhos or XPhos ligands for cross-coupling steps .

Applications in Organic Synthesis

Suzuki–Miyaura Cross-Coupling Reactions

The compound’s primary application lies in palladium-catalyzed cross-couplings with aryl chlorides, enabling efficient construction of biaryl systems. Representative reactions include:

EntryAryl ChlorideProduct Yield (%)Conditions
14-Chlorobenzonitrile78Pd(OAc)2_2, SPhos
24-Chloroanisole85Pd(OAc)2_2, XPhos
32-Chloropyridine67Pd(OAc)2_2, SPhos

Data adapted from

The BOC group remains intact under these conditions, allowing subsequent deprotection to free amines for further functionalization .

Pharmaceutical Intermediate Synthesis

This reagent has been employed in synthesizing:

  • Anticancer Agents: Aminomethylarenes inhibit histone deacetylases (HDACs) .

  • Antiviral Compounds: Functionalized biaryls target viral protease enzymes .

Future Directions and Research Opportunities

  • Scope Expansion: Investigating couplings with heteroaryl bromides and iodides.

  • Catalyst Development: Designing ligands for enantioselective transformations.

  • Green Chemistry: Exploring aqueous reaction media to reduce solvent waste .

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